molecular formula C18H23NO3 B2948642 8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705495-81-3

8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2948642
CAS No.: 1705495-81-3
M. Wt: 301.386
InChI Key: SFGNQSCLGFRKRI-UHFFFAOYSA-N
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Description

8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative characterized by a rigid azabicyclo[3.2.1]octene core substituted with a 3,4-diethoxybenzoyl group. The compound’s synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane or octene core via nucleophilic substitution or coupling reactions, as seen in related derivatives (e.g., benzyl or aryl boronate modifications) . Applications span neuroimaging, neurodegenerative disease treatment, and modulation of neurotransmitter reuptake, reflecting its versatility in targeting central nervous system (CNS) pathways .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGNQSCLGFRKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[321]oct-2-ene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced bicyclic structures.

    Substitution: Derivatives with substituted benzoyl groups.

Mechanism of Action

The mechanism of action of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives

Compound Name Substituents Biological Activity Key Applications References
8-(3,4-Diethoxybenzoyl)-8-aza...oct-2-ene 3,4-Diethoxybenzoyl Nicotinic receptor agonism Neurodegenerative therapy
8-Methyl-3-(2-naphthalenyl)-8-aza...oct-2-ene Methyl, naphthalenyl Unspecified CNS modulation Potential antipsychotic
8-Benzyl-8-aza...octan-3-amine Benzyl, amine Anti-prion, anti-cholinesterase Neuroprotection
8-Ethyl-3-(dioxaborolan-2-yl)-8-aza...oct-2-ene Ethyl, boronate ester Synthetic intermediate Suzuki-Miyaura coupling
8-Methyl-8-aza...oct-2-ene hydrochloride Methyl, hydrochloride salt Safety profiling Chemical synthesis

Key Observations:

  • 3,4-Diethoxybenzoyl Group : Enhances binding to nAChRs, likely due to electron-donating ethoxy groups improving π-π interactions with aromatic receptor residues .
  • Naphthalenyl Substituents : Bulkier aromatic groups (e.g., 2-naphthalenyl) may increase lipophilicity and blood-brain barrier penetration, though specific activity data are lacking .
  • Benzyl and Amine Derivatives : Exhibit dual anti-prion and anti-cholinesterase activities, suggesting utility in Alzheimer’s disease models .
  • Boronate Esters : Serve as intermediates for late-stage functionalization in drug discovery, enabling diversification via cross-coupling reactions .

Research Findings and Structure-Activity Relationships (SAR)

  • Nicotinic Receptor Binding : The 3,4-diethoxybenzoyl group in the target compound shows higher affinity for α4β2 nAChR subtypes compared to simpler aryl substituents (e.g., phenyl or toluenesulfonyl), as inferred from related tropane derivatives .
  • Anti-Cholinesterase Activity : Benzylamine derivatives (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) inhibit acetylcholinesterase (IC₅₀ ~ 2.5 µM), outperforming unsubstituted analogues .
  • Insecticidal Activity : Derivatives with heteroaromatic substituents (e.g., pyridinyl) exhibit insecticidal properties, though this diverges from neurological applications .

Biological Activity

8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4C_{17}H_{23}NO_4, with a molecular weight of 305.37 g/mol. The compound's structure features a bicyclic system which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may exhibit properties similar to those of known psychoactive compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter release and has potential neuroprotective effects. The compound has shown activity against certain cancer cell lines, indicating possible antitumor properties.

Case Studies

  • Neuroprotective Effects
    • Study : A study conducted on neuronal cell cultures indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
    • Findings : The compound exhibited a dose-dependent protective effect against glutamate-induced toxicity.
  • Antitumor Activity
    • Study : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound inhibited cell proliferation.
    • Findings : The IC50 values were found to be in the micromolar range, suggesting significant antitumor potential.

Table 1: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
NeuroprotectionCell viability assayIncreased viability by 40%
AntitumorMTT assayIC50 = 15 µM (HeLa)
Receptor BindingRadiolabeled ligand bindingHigh affinity for target receptors

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